molecular formula C6H2Cl3NO3 B118975 3,4,5-Trichloro-6-hydroxypicolinic acid CAS No. 73455-14-8

3,4,5-Trichloro-6-hydroxypicolinic acid

Cat. No.: B118975
CAS No.: 73455-14-8
M. Wt: 242.4 g/mol
InChI Key: WTPUPXKVBBLQOQ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Carboxylic Acids Research

Halogenated pyridine carboxylic acids represent a significant class of organic compounds, many of which exhibit potent herbicidal properties. These compounds, often referred to as synthetic auxins, mimic the plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The research in this area is extensive, focusing on the synthesis of novel derivatives, understanding their structure-activity relationships, and evaluating their efficacy and environmental fate.

Notable members of this class include picloram (B1677784) and clopyralid, which have been commercially successful herbicides for decades. Research continues to explore modifications of the pyridine ring and the carboxylic acid side chain to develop new herbicides with improved selectivity, efficacy, and environmental profiles. The introduction of different halogen substituents and their positions on the pyridine ring are crucial in determining the compound's herbicidal activity and spectrum.

3,4,5-Trichloro-6-hydroxypicolinic acid fits within this research context as a potential degradation product or metabolite of a commercially important herbicide. Understanding the chemical and biological properties of such metabolites is crucial for a comprehensive assessment of the parent herbicide's environmental impact. The presence of chlorine atoms and a carboxylic acid group on the pyridine ring are key structural features that align it with this class of compounds and suggest a potential for biological activity.

Significance in Environmental and Biological Systems Research

The significance of this compound in environmental and biological systems is intrinsically linked to its parent compound, triclopyr (B129103). Triclopyr is used globally for the control of broadleaf weeds in various settings, including forestry, rights-of-way, and agriculture. mass.gov Once released into the environment, triclopyr undergoes transformation through processes like microbial degradation and photolysis. mass.gov

The degradation of triclopyr leads to the formation of several metabolites, with 3,5,6-trichloro-2-pyridinol (B117793) (TCP) being a primary and well-studied example. mass.gov While this compound is a noted metabolite, specific research detailing its environmental persistence, mobility, and toxicity is less abundant than for TCP. The environmental fate of triclopyr's metabolites is a critical area of study, as these transformation products can sometimes be more persistent or toxic than the parent compound.

In biological systems, the metabolism of triclopyr has been studied in various organisms, including rats. nih.govsigmaaldrich.com These studies indicate that triclopyr is primarily excreted unchanged, though minor urinary metabolites have been observed. nih.govsigmaaldrich.com Identifying and characterizing these metabolites, such as this compound, is essential for understanding the complete toxicological profile of the herbicide. The potential for bioaccumulation and long-term effects of such metabolites in non-target organisms is a key aspect of environmental risk assessment.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is largely encompassed within broader studies on the metabolism and environmental fate of triclopyr. Direct research focusing solely on this specific compound is limited. Much of the available information is found in regulatory documents and environmental fate studies of the parent herbicide.

Key research areas indirectly related to this compound include:

Metabolism Studies: Research on the metabolic pathways of triclopyr in target and non-target organisms often involves the identification of various transformation products.

Environmental Degradation Studies: Investigations into the breakdown of triclopyr in soil and water can provide insights into the formation and persistence of its metabolites.

Analytical Method Development: The development of sensitive and specific analytical methods is crucial for detecting and quantifying triclopyr and its metabolites in environmental and biological matrices.

While dedicated toxicological and environmental impact studies on this compound are not widely published, the scientific community recognizes the importance of understanding the complete lifecycle of pesticides, including their degradation products. Future research may focus more directly on the specific properties and potential risks associated with this and other minor metabolites of widely used herbicides.

Physicochemical Properties of this compound

PropertyValue
CAS Number 73455-14-8
Molecular Formula C₆H₂Cl₃NO₃
Molecular Weight 242.44 g/mol
Melting Point >230 °C (decomposes)
Predicted pKa 1.78 ± 0.20
Predicted Density 1.86 ± 0.1 g/cm³

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO3/c7-1-2(8)4(6(12)13)10-5(11)3(1)9/h(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPUPXKVBBLQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)NC(=C1Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649922
Record name 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73455-14-8
Record name 3,4,5-Trichloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73455-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms Pertaining to 3,4,5 Trichloro 6 Hydroxypicolinic Acid

Degradation Dynamics of 3,4,5-Trichloro-6-hydroxypicolinic acid in Diverse Environments

The environmental persistence and transformation of this compound are determined by a combination of photolytic, microbial, and abiotic chemical processes. A thorough understanding of these degradation pathways is essential for assessing its environmental impact.

Photolytic Degradation Processes and Mechanisms

There is currently a lack of specific studies on the photolytic degradation of this compound. However, research on structurally similar chlorinated pyridinols, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP), indicates that photolysis can be a significant degradation pathway. researchgate.net For TCP, UV irradiation leads to rapid degradation, involving reductive dechlorination and the formation of dichlorodihydroxypyridine isomers. researchgate.net It is plausible that this compound would undergo similar photolytic processes, likely initiated by the cleavage of a carbon-chlorine bond, which is often the most photolabile site in such molecules. The presence of the carboxylic acid and hydroxyl groups may influence the quantum yield and the nature of the resulting photoproducts.

Microbial Transformation Pathways and Intermediates

Specific microbial transformation pathways for this compound have not been documented in the available scientific literature. The biodegradation of chlorinated aromatic compounds is a widely studied field, and general principles can be applied to hypothesize potential metabolic routes. Microorganisms are known to degrade chlorinated pyridines, often through hydroxylation and dechlorination steps. For instance, the degradation of picolinic acid by some bacteria is initiated by hydroxylation to form 6-hydroxypicolinic acid. mdpi.com The high degree of chlorination on this compound may render it more resistant to microbial attack. However, some specialized microbes have been shown to metabolize highly chlorinated compounds like 3,5,6-trichloro-2-pyridinol (TCP). nih.govnih.gov The initial steps in the biodegradation of this compound would likely involve either reductive or hydrolytic dechlorination, followed by ring cleavage.

Abiotic Chemical Transformations and Hydrolysis

Intramolecular and Intermolecular Interactions in Hydroxypicolinic Acid Systems

The chemical and physical properties of this compound are significantly influenced by its ability to form intramolecular and intermolecular hydrogen bonds, undergo proton transfer, and exist in different tautomeric forms.

Studies on Intramolecular Proton Transfer and Tautomerization

While direct experimental studies on the tautomerism of this compound are not available, the phenomenon is well-documented in related 6-hydroxypicolinic acid systems. researchgate.net This compound can exist in a tautomeric equilibrium between the enol form (6-hydroxy) and the keto form (6-pyridone).

Enol Form: this compound

Keto Form: 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid

The position of this equilibrium is influenced by the solvent and the substitution pattern on the pyridine (B92270) ring. Theoretical studies on chlorinated 2-hydroxypyridines have shown that chlorination can significantly affect the stability of the different tautomers. nih.gov Specifically, chlorine substitution at certain positions can favor one tautomer over the other. It is anticipated that the three electron-withdrawing chlorine atoms in this compound would have a substantial impact on the electronic distribution within the ring and, consequently, on the tautomeric equilibrium. Intramolecular proton transfer from the hydroxyl group to the pyridine nitrogen is a key step in the interconversion of these tautomers.

Table 1: Potential Tautomeric Forms of this compound

Tautomer Name Chemical Structure Key Features
Enol Form 3,4,5-Trichloro-6-hydroxypyridine-2-carboxylic acid Aromatic pyridine ring with a hydroxyl group at the 6-position.
Keto Form 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid Dihydropyridine ring with a carbonyl group at the 6-position.

Hydrogen Bonding Networks and Zwitterionic Species Formation

The presence of both a carboxylic acid group (a proton donor) and a pyridine nitrogen atom (a proton acceptor) allows for the possibility of intramolecular proton transfer to form a zwitterion. wikipedia.org This is a common feature in amino acids and has also been observed in the crystal structure of related compounds like 3,6-dihydroxypicolinic acid, where the pyridine nitrogen is protonated and the carboxylic acid group is deprotonated. nih.gov

Table 2: Potential Intermolecular and Intramolecular Interactions

Interaction Type Description Potential Functional Groups Involved
Intramolecular Hydrogen Bond Hydrogen bond within a single molecule. Between the hydroxyl group and the carboxyl group, or between the carboxyl group and the pyridine nitrogen.
Intermolecular Hydrogen Bond Hydrogen bond between different molecules. Carboxylic acid dimers, interactions between the carboxylate/carboxylic acid and the pyridine nitrogen, and interactions involving the hydroxyl group.
Zwitterion Formation Intramolecular proton transfer from the carboxylic acid to the pyridine nitrogen. Results in a positively charged pyridinium (B92312) ion and a negatively charged carboxylate group within the same molecule.

Deprotonation and Isomerization Reaction Kinetics

The study of deprotonation in picolinic acids involves the loss of a proton, and isomerization can lead to the formation of zwitterionic or keto forms, with the preference for a particular form being influenced by substituents and the solvent environment. researchgate.netbuu.ac.th For instance, computational studies on hydroxypicolinic acids have explored the thermodynamics and kinetics of such reactions. buu.ac.th However, the presence of three chlorine atoms on the pyridine ring of this compound would significantly influence its electronic properties and, consequently, its deprotonation and isomerization behavior, making direct extrapolation from simpler hydroxypicolinic acids speculative without specific experimental or computational data.

Due to the absence of specific research findings on the deprotonation and isomerization reaction kinetics of this compound, no data tables can be generated at this time. Further empirical research is required to elucidate the precise mechanisms and quantify the kinetic parameters for these reactions.

Biological Activity and Mechanistic Insights of 3,4,5 Trichloro 6 Hydroxypicolinic Acid

Role as a Metabolite within Biological Systems

Occurrence and Significance in Plant Metabolism

While 3,4,5-Trichloro-6-hydroxypicolinic acid is not widely documented as a primary plant metabolite, its formation can be contextualized through the metabolic breakdown of structurally related synthetic compounds, such as pyridine-based herbicides. Herbicides like triclopyr (B129103) ([(3,5,6-trichloropyridin-2-yl)oxy]acetic acid) are absorbed by plants and undergo metabolic degradation. wikipedia.orgcore.ac.uk In susceptible plants, triclopyr is metabolized into conjugates like triclopyr aspartate and other polar products. researchgate.net Tolerant plants, such as various grasses, more rapidly metabolize triclopyr, which is a key mechanism of their selectivity. researchgate.netcambridge.org

The primary degradation pathway for triclopyr in both soil and plants involves its conversion to 3,5,6-trichloro-2-pyridinol (B117793) (TCP) . researchgate.netepa.gov Although the side chain is cleaved to form TCP, the core chlorinated pyridine (B92270) ring remains. The generation of hydroxylated picolinic acid structures is a plausible metabolic step in the detoxification or degradation pathway of such complex chlorinated pyridine compounds within plant tissues. The presence and significance of these metabolites are directly linked to the plant's ability to tolerate the parent herbicide; rapid metabolism and conjugation prevent the herbicidal molecule from accumulating at its site of action. researchgate.net

Potential as a Persistent Organic Pollutant Metabolite

The environmental fate of chlorinated picolinic acid-derived herbicides like picloram (B1677784) and triclopyr is of significant concern, as their metabolites can become persistent organic pollutants (POPs). Picloram is known for its high mobility and persistence in soil, with a half-life that can range from one month to several years depending on environmental conditions. invasive.orgblogspot.com It is primarily degraded by microbial metabolism and photodegradation. blogspot.comwaterquality.gov.au Due to its stability and high water solubility, picloram has a significant potential to leach into groundwater and contaminate surface water through runoff. waterquality.gov.auepa.gov

Similarly, the herbicide triclopyr degrades in the environment, principally through microbial action in soil and photodegradation in water. epa.govinvasive.org This degradation leads to the formation of major metabolites, including 3,5,6-trichloro-2-pyridinol (TCP) and 3,5,6-trichloro-2-methoxypyridine (TMP) . researchgate.netbeyondpesticides.org These breakdown products are often more persistent than the parent triclopyr molecule. beyondpesticides.org TCP, for instance, is both persistent and mobile in soil. epa.gov The stability of the chlorinated pyridine ring structure in these metabolites means they can persist in soil and aquatic environments, contributing to the pool of chlorinated organic pollutants and posing a long-term risk to non-target organisms and ecosystem health. epa.gov

Exploration of Bioactivity of this compound and Related Structures

Auxin-Mimicking and Plant Growth Regulatory Effects Derived from Precursor Compounds

The most well-characterized biological activity of precursor compounds to chlorinated hydroxypicolinic acids is their function as synthetic auxin herbicides. nih.gov Compounds such as picloram (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) and triclopyr are classified as picolinic acid herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA). wikipedia.orginvasive.orginvasive.org

Inhibitory Effects on Enzyme Systems and Cellular Processes

The primary mode of action for auxinic herbicides is not direct enzyme inhibition in the traditional sense, but rather the hijacking of the plant's hormone signaling pathway. By binding to auxin receptors like TIR1/AFB proteins, these herbicides effectively inhibit the normal regulatory function of the auxin signaling system. nih.govscielo.brillinois.edu The binding initiates a cascade that leads to the destruction of Aux/IAA repressor proteins via the SCF (Skp, Cullin, F-box) ubiquitin-ligase complex, an enzymatic system responsible for tagging proteins for degradation. nih.gov

This disruption of cellular regulation leads to secondary effects on various enzymatic and cellular processes:

Ethylene (B1197577) and Abscisic Acid (ABA) Biosynthesis: Auxinic herbicides trigger a massive overproduction of ethylene and ABA. nih.gov This hormonal imbalance contributes significantly to phytotoxicity, causing senescence, stomatal closure, and the generation of reactive oxygen species (ROS). nih.gov

Gene Expression: The degradation of Aux/IAA repressors allows auxin response factors (ARFs) to activate the transcription of numerous genes, including those encoding enzymes involved in cell wall loosening (e.g., expansins) and cell growth, leading to the observed uncontrolled development. scielo.br

Interaction with Other Herbicides: The application of auxin herbicides can stimulate the activity of metabolic enzymes like cytochrome P450 monooxygenases. This can create an antagonistic effect when auxins are mixed with other herbicides, such as acetyl-CoA carboxylase (ACCase) inhibitors, as the stimulated P450 enzymes may more rapidly metabolize and detoxify the ACCase inhibitor, reducing its efficacy. scielo.br

Anti-Tuberculosis and Anti-Inflammatory Potential of Structural Analogues

Structural analogues of this compound, specifically derivatives of picolinic and isonicotinic acid, have demonstrated significant potential in therapeutic applications, including anti-tuberculosis and anti-inflammatory activities. nih.gov

Anti-Tuberculosis Activity: Picolinic acid and its derivatives have been investigated for their antimycobacterial properties. Picolinic acid itself has shown activity against the Mycobacterium avium complex (MAC), both in extracellular and intracellular models. oup.comnih.govnih.gov Its mechanism is partly attributed to its function as a metal ion chelator. nih.gov Furthermore, synthetic derivatives have been developed to target Mycobacterium tuberculosis (M.tb). For example, various quinolone derivatives, which share heterocyclic structural elements, have been optimized to show potent anti-tubercular activity, including against multidrug-resistant (MDR-TB) strains. rsc.orgmdpi.com

Table 1: Anti-Tuberculosis Activity of Selected Quinolone Derivatives against M. tuberculosis H37Rv and MDR-TB Strains

Compound MIC against H37Rv (μg/mL) MIC against MDR-TB (μg/mL)
6b6 1.2–3 3.0
6b12 1.2–3 2.9
6b21 1.2–3 0.9

Data sourced from studies on novel quinolone derivatives as antimycobacterial agents. rsc.org

Anti-Inflammatory Potential: Pyridine carboxylic acid isomers and their derivatives are also recognized for their anti-inflammatory properties. nih.gov Isonicotinic acid derivatives, in particular, have been synthesized and screened for their ability to inhibit the production of reactive oxygen species (ROS) from human blood cells, a key process in inflammation. nih.gov Several synthesized isonicotinates demonstrated significantly more potent anti-inflammatory activity than the standard drug ibuprofen. nih.gov The mechanism for some analogues involves the inhibition of thermally induced albumin denaturation, a common in vitro model for assessing anti-inflammatory action. mdpi.comjapsonline.com

Table 2: In Vitro Anti-Inflammatory Activity of Isonicotinic Acid Analogues

Compound Linker Type IC₅₀ (μg/mL)
5 meta-aminophenol 1.42 ± 0.1
6 para-aminophenol 4.8 ± 0.8
Ibuprofen (Standard) - 11.2 ± 1.9

IC₅₀ values represent the concentration required for 50% inhibition of reactive oxygen species production. Data sourced from research on isonicotinic acid derivatives. nih.gov

Environmental Fate and Transport of 3,4,5 Trichloro 6 Hydroxypicolinic Acid

Persistence and Mobility in Soil and Aquatic Compartments

The persistence of a chemical refers to its resistance to degradation, often measured by its half-life in a specific environment, while mobility describes its movement within and between environmental compartments like soil and water. nih.govoregonstate.edu These properties are influenced by the chemical's structure, its sorption characteristics, and environmental factors. oregonstate.edu

Halogenated pyridines like 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a primary metabolite of the insecticide chlorpyrifos (B1668852) and the herbicide triclopyr (B129103), are considered both persistent and mobile. researchgate.netplos.org The U.S. Environmental Protection Agency (EPA) classifies TCP as such, with a soil half-life that can range from 65 to 360 days, depending on soil type and climatic conditions. plos.org In one study, the half-life of chlorpyrifos in soil was found to be around 3 days, but its breakdown product, TCP, persisted longer. weriguam.org Another study measured the average half-life of triclopyr at 138 days. researchgate.net

A compound's mobility is largely governed by its tendency to adsorb to soil particles, a property often quantified by the soil sorption coefficient (Koc). oregonstate.edu Chemicals with a high propensity for sorption are less likely to leach into groundwater. weriguam.org For example, chlorpyrifos has a high Koc (average of 8498) and is generally confined to the upper layers of the soil column. weriguam.orgnih.gov However, its transformation product, TCP, is considered more mobile and has a greater potential to move through the soil profile. weriguam.org The movement of these residues can sometimes be influenced by the formulation of the applied product; for instance, surfactants in emulsifiable concentrates may increase the mobility of the residues through sandy soils. sfu.ca

Persistence of Related Halogenated Pyridines in Soil
CompoundTypical Half-Life (t½)Persistence CategorySource
3,5,6-trichloro-2-pyridinol (TCP)65 to 360 daysPersistent plos.org
Chlorpyrifos (Parent Compound)~3 daysNonpersistent weriguam.org
Triclopyr (Parent Compound)~138 daysPersistent researchgate.net

Bioavailability and Uptake by Organisms

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. This is closely linked to the compound's persistence and mobility. For a substance to have a biological effect, it must be taken up by an organism, a process influenced by factors like water solubility and the organism's physiology. oregonstate.edumdpi.com

While specific data on the bioavailability of 3,4,5-Trichloro-6-hydroxypicolinic acid is limited, studies on parent compounds that lead to halogenated pyridine (B92270) metabolites provide insight. For instance, chlorpyrifos exhibits a high potential for sorption to soil and sediment, which can limit its immediate bioavailability. nih.gov However, it also has a high aquatic bioconcentration factor (100-5100 in fish), indicating that it can accumulate in aquatic organisms from the surrounding water. nih.gov

Transformation products that are more water-soluble and mobile than their parent compounds may be more bioavailable to a wider range of organisms. mdpi.com The hydrophilic nature of compounds like picolinic acid facilitates their transport into aquatic environments and soil, making them available for microbial uptake. mdpi.com Certain bacteria, such as Rhodococcus sp., have been shown to utilize picolinic acid as a source of carbon and energy, demonstrating its bioavailability to soil microorganisms. mdpi.com

Assessment of Transformation Products and Their Environmental Implications

Organic compounds released into the environment undergo transformation through various biotic and abiotic processes, leading to the formation of transformation products (TPs). nih.gov These TPs can sometimes be more persistent or toxic than the original compound. mdpi.com

A primary transformation pathway for many organophosphate pesticides and herbicides is hydrolysis. nih.gov For example, chlorpyrifos is transformed in the environment through the cleavage of its phosphate (B84403) ester bond to form 3,5,6-trichloro-2-pyridinol (TCP) as its major metabolite. plos.orgnih.gov Similarly, the herbicide triclopyr also degrades to form TCP. researchgate.net

Once formed, TCP itself can undergo further degradation. Studies have shown that TCP is susceptible to photolysis (degradation by light), which can lead to the formation of various other products, including dichlorodihydroxypyridine isomers and products of reductive dechlorination. researchgate.net Microbial activity also plays a crucial role. The fungal strain Cladosporium cladosporioides Hu-01 has been shown to first metabolize chlorpyrifos into TCP, which is then further degraded without the accumulation of persistent metabolites. plos.orgnih.gov The degradation pathway proposed for this fungus involves the initial hydrolysis of chlorpyrifos to TCP and diethylthiophosphoric acid (DETP). plos.org

Advanced Analytical Methodologies for 3,4,5 Trichloro 6 Hydroxypicolinic Acid Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable techniques for the separation and quantification of 3,4,5-Trichloro-6-hydroxypicolinic acid from various matrices. These methods offer high resolution, sensitivity, and reproducibility.

A typical approach for analyzing this compound would involve reverse-phase (RP) chromatography. In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For an acidic compound like this compound, the mobile phase composition is critical for achieving optimal separation and peak shape. It generally consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.com To suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, which ensures better retention and symmetrical peaks, the mobile phase is often acidified with additives like formic acid, acetic acid, or phosphoric acid. sielc.comgoogle.com

UPLC, utilizing columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, making it suitable for high-throughput screening or analyzing samples with low concentrations of the analyte. sielc.com

Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Table 1: Illustrative HPLC/UPLC Method Parameters for this compound Analysis

ParameterTypical ConditionRationale
ColumnReverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; 100 mm x 2.1 mm, 1.8 µm for UPLC)Provides good retention and separation for aromatic, moderately polar compounds.
Mobile Phase AWater with 0.1% Formic AcidAcid modifier suppresses analyte ionization, improving peak shape and retention. nih.gov
Mobile Phase BAcetonitrile with 0.1% Formic AcidCommon organic solvent providing good elution strength.
Gradient ElutionStart at 5-10% B, increase to 95% B over 10-20 minutesAllows for the elution of a wide range of compounds with varying polarities.
Flow Rate0.8-1.0 mL/min (HPLC); 0.3-0.5 mL/min (UPLC)Optimized for column dimensions and particle size.
Column Temperature25-40 °CControlled temperature ensures reproducible retention times. google.com
Detection Wavelength~280-310 nm (determined by UV scan)Wavelength of maximum absorbance for sensitive detection.
Injection Volume5-20 µLDependent on sample concentration and method sensitivity.

Spectroscopic Characterization Methods (e.g., NMR, LC-MS, MALDI-TOF MS, IR, Raman, UV-Vis)

Spectroscopic methods are vital for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is a powerful tool for elucidating the precise molecular structure. While specific spectral data for this compound is not widely published, assignments can be predicted based on analogous structures like picolinic and 3-hydroxypicolinic acid. researchgate.netchemicalbook.com The ¹H NMR spectrum would be expected to be simple due to the absence of protons on the pyridine (B92270) ring, showing signals only for the hydroxyl and carboxylic acid protons. The ¹³C NMR spectrum would provide signals for each of the six carbon atoms in the pyridine ring and the carboxyl group, with their chemical shifts influenced by the electron-withdrawing chlorine atoms and electron-donating hydroxyl group. A study noted the application of the one-bond chlorine-isotope effect in the ¹³C NMR of this compound. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC/UPLC with the detection sensitivity and specificity of mass spectrometry. mtoz-biolabs.com For this compound, electrospray ionization (ESI) would be a suitable ionization technique, likely operated in negative ion mode (ESI-) to deprotonate the acidic carboxylic and hydroxyl groups, yielding a prominent [M-H]⁻ ion. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, would provide a highly accurate mass measurement, which is crucial for confirming the elemental composition. The presence of three chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4, M+6) that serves as a definitive confirmation of the compound's identity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) While its analogue, 3-hydroxypicolinic acid, is a widely used matrix for the MALDI-MS analysis of nucleic acids and other biomolecules, there is little information on the direct analysis of this compound itself by this method. nih.govmedchemexpress.comresearchgate.netwikipedia.orgcaymanchem.com

Infrared (IR) and Raman Spectroscopy Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. The spectra would exhibit characteristic bands corresponding to the vibrations of the different chemical bonds. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
O-H (Phenolic)Stretching3200-3600
C=O (Carboxylic Acid)Stretching1700-1725
C=C / C=N (Pyridine Ring)Stretching1450-1600
C-OStretching1200-1300
C-ClStretching600-800

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring. nih.govaps.org

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound, containing a substituted aromatic pyridine ring, is expected to absorb UV light. The spectrum would show one or more absorption maxima (λmax). The position and intensity of these bands are influenced by the substituents on the pyridine ring and are typically sensitive to the pH of the solution due to the presence of ionizable groups. nih.gov

X-ray Diffraction and Crystallographic Analysis for Structural Elucidation

If a suitable single crystal of this compound were grown, X-ray crystallographic analysis would reveal:

The planarity of the pyridine ring.

The precise spatial arrangement of the chloro, hydroxyl, and carboxylic acid substituents.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, and potential π–π stacking interactions between pyridine rings. nih.gov

This information is invaluable for understanding the compound's physical properties and its interactions in biological systems. While crystal structures for related hydroxypicolinic acids have been reported, specific crystallographic data for the 3,4,5-trichloro derivative are not currently available in the public domain. nih.govresearchgate.net

Validation Protocols for Quantitative Analysis

For the quantitative analysis of this compound, particularly in quality control or regulated environments, the chosen analytical method (e.g., HPLC-UV) must be validated to ensure it is fit for its intended purpose. ich.org Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eueuropa.euich.org The key validation parameters are outlined below.

Table 3: Standard Parameters for Analytical Method Validation (ICH Q2(R1))

ParameterDescriptionCommon Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).Peak purity analysis (using DAD); resolution >1.5 from adjacent peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999 for a calibration curve with a minimum of 5 concentration levels. ich.org
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the target concentration for an assay. europa.eu
Accuracy The closeness of test results to the true value. Assessed by recovery studies on spiked samples.Mean recovery of 98.0-102.0%. researcher.life
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2%. researcher.life
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1. europa.eu
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. europa.eu
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).RSD of results should remain within acceptable limits under varied conditions. researcher.life

A comprehensive validation report, documenting the procedures and results for each parameter, is essential to demonstrate the reliability and suitability of the analytical method for routine use. dcvmn.orgmdpi.com

Computational Chemistry and Theoretical Modeling of 3,4,5 Trichloro 6 Hydroxypicolinic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods calculate the electron density of a system to determine its energy and, consequently, its electronic structure and reactivity.

For 3,4,5-Trichloro-6-hydroxypicolinic acid, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for predicting its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound This table presents expected trends and values based on the application of DFT principles to the specified molecule. Actual values would require specific computational studies.

ParameterSymbolDefinitionExpected Value/Trend
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron orbitalLowered due to inductive effects of Cl atoms
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the lowest empty electron orbitalLowered, potentially more than HOMO
HOMO-LUMO GapΔEELUMO - EHOMOPotentially altered, indicating modified reactivity
Electronegativityχ-(EHOMO + ELUMO)/2Increased compared to unsubstituted picolinic acid
Chemical Hardnessη(ELUMO - EHOMO)/2Modified, reflecting stability changes
Chemical SoftnessS1/ηModified, indicating changes in polarizability

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules such as solvents or biological targets. dovepress.commdpi.com

For this compound, MD simulations can be employed to understand how it behaves in different environments. For example, a simulation in a water box would reveal its solvation dynamics, the formation and breaking of hydrogen bonds with water molecules, and its preferred orientation in an aqueous solution. dovepress.com The stability of these interactions can be analyzed by monitoring metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms over the simulation trajectory. dovepress.comnih.gov

Furthermore, MD simulations are invaluable for studying the interaction of this compound with biological macromolecules, such as proteins or nucleic acids. By placing the molecule in the active site of a target protein, simulations can predict the stability of the complex, identify key interacting amino acid residues, and calculate the binding free energy. nih.gov This information is critical for understanding its potential biological activity and mechanism of action. The simulations would track hydrogen bonds, hydrophobic interactions, and π-π stacking between the compound and the protein, providing a dynamic picture of the binding event. mdpi.com

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are widely used to predict spectroscopic parameters and explore the conformational landscape of molecules. This theoretical approach complements experimental spectroscopy by helping to assign signals and understand the underlying molecular structures. nih.gov

Conformational Analysis: The flexibility of this compound is primarily associated with the rotation of the carboxylic acid and hydroxyl groups relative to the pyridine (B92270) ring. Conformational analysis, using methods ranging from semi-empirical (like PM3, PM6) to higher-level DFT, can identify the most stable conformers (lowest energy structures) and the energy barriers for rotation between them. lew.rocwu.edu The analysis involves systematically rotating specific dihedral angles and calculating the energy at each step to map out the potential energy surface. cwu.edu The results would likely show that intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, or between these groups and the ring nitrogen, plays a significant role in stabilizing certain conformations.

Prediction of Spectroscopic Parameters: Theoretical calculations can predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible absorption spectra.

IR Spectra: By calculating the vibrational frequencies of the molecule in its optimized geometry, a theoretical IR spectrum can be generated. This helps in assigning experimental IR bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid, the O-H stretch of the hydroxyl group, and vibrations of the trichlorinated pyridine ring.

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. These theoretical shifts, when compared to experimental data, can confirm the molecular structure and help resolve ambiguities.

UV-Visible Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net These calculations provide insight into the nature of electronic transitions, such as n→π* or π→π*, responsible for the observed absorptions. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for the Most Stable Conformer of this compound This table illustrates the type of data generated from computational spectroscopic predictions. The values are representative and not from a specific study.

Spectroscopic ParameterPredicted ValueAssignment/Comment
IR Frequency (cm⁻¹) ~3450O-H stretch (hydroxyl group)
~1720C=O stretch (carboxylic acid)
~1600C=C/C=N ring stretch
~750C-Cl stretch
¹H NMR Chemical Shift (ppm) ~13.0-COOH proton (deshielded)
~11.0-OH proton
¹³C NMR Chemical Shift (ppm) ~165Carboxylic acid carbon
~158C6-OH carbon
~148C2-COOH carbon
UV-Vis λmax (nm) ~290π→π* transition
~340n→π* transition

Theoretical Insights into Tautomerism and Proton Transfer

Picolinic acid derivatives with a hydroxyl group, such as 6-hydroxypicolinic acid, are known to exhibit tautomerism, existing in equilibrium between different isomeric forms. researchgate.net Theoretical studies on the parent compound, 6-hydroxypicolinic acid, have shown that it can exist in an enol form (with an -OH group) and a keto form (with a C=O group in the ring and an N-H bond). physchemres.orgscispace.com

DFT calculations are the primary tool for investigating these phenomena. physchemres.org By calculating the relative energies and Gibbs free energies of the different tautomers, it is possible to predict which form is more stable in the gas phase and in different solvents. scispace.comresearchgate.net For 6-hydroxypicolinic acid, studies have indicated a preference for the keto form over the enol form. scispace.com The presence of three strongly electron-withdrawing chlorine atoms in this compound would likely influence this equilibrium, potentially by altering the acidity of the N-H proton and the stability of the conjugated system in each tautomer.

Intramolecular proton transfer (IPT) is the process by which a proton moves from one site to another within the same molecule, such as from the hydroxyl oxygen to the ring nitrogen to form the keto tautomer. physchemres.orgresearchgate.net Computational chemistry allows for the mapping of the reaction pathway for this transfer. nih.gov This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. physchemres.org The energy difference between the reactant (enol form) and the transition state is the activation energy barrier for the proton transfer. scispace.com

Studies on 6-hydroxypicolinic acid have shown that this barrier can be influenced by the solvent environment, which is modeled computationally using methods like the Polarizable Continuum Model (PCM). researchgate.netphyschemres.org It is expected that for this compound, the electronic effects of the chlorine atoms would modulate the energy landscape of the proton transfer process. mdpi.com

Table 3: Theoretical Energy Profile for Enol-Keto Tautomerization (Based on studies of 6-hydroxypicolinic acid) This table illustrates the type of data obtained from DFT calculations on tautomerism, using the parent compound as a model. Values are relative energies in kcal/mol.

SpeciesGas Phase (Relative Energy)Aqueous Solution (Relative Energy)Description
Enol Tautomer0.00.0Starting hydroxypyridine form. scispace.com
Transition State (TS)+37.6+37.5Energy barrier for proton transfer. scispace.com
Keto Tautomer-2.5-1.5More stable pyridone form. scispace.com

Structure Activity Relationship Sar Studies and Derivative Chemistry of 3,4,5 Trichloro 6 Hydroxypicolinic Acid

Correlating Structural Features with Biological and Environmental Activities

The biological and environmental activities of aromatic compounds like 3,4,5-trichloro-6-hydroxypicolinic acid are intrinsically linked to their molecular structure. The specific arrangement and nature of functional groups on the pyridine (B92270) ring dictate the molecule's reactivity, polarity, and ability to interact with biological targets. Structure-Activity Relationship (SAR) studies aim to decipher these connections, providing a framework for predicting the activity of new derivatives and understanding their mechanism of action. By systematically modifying the structure—for instance, by altering the halogenation pattern or the position of hydroxyl groups—researchers can map the molecular features essential for a desired biological or chemical effect.

The presence and pattern of halogen and hydroxyl substituents on the picolinic acid scaffold are critical determinants of its chemical and biological properties. Halogenation, in this case with three chlorine atoms, significantly influences the molecule's electronic character. Chlorine is an electron-withdrawing group, which can increase the acidity of the carboxylic acid and hydroxyl protons, potentially affecting the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding or metal chelation. The substitution of a chlorine atom can also lead to a more potent compound by occupying an otherwise empty space in a receptor, which can increase binding affinity through additional van der Waals interactions. drugdesign.org

The hydroxyl group (-OH) at the 6-position, adjacent to the ring nitrogen, is particularly significant. This group, along with the carboxylic acid at the 2-position, creates a bidentate chelation site, capable of forming stable complexes with various metal ions. nih.gov The reactivity and bioactivity are therefore a result of the interplay between the electron-withdrawing effects of the chlorine atoms and the coordinating capacity of the hydroxyl and carboxyl groups. In related hydroxypyridone structures, these features are exploited for applications ranging from chelation therapy to the design of metalloenzyme inhibitors. nih.gov The specific pattern of trichlorination at the 3, 4, and 5 positions creates a distinct electronic and steric profile that defines its interaction with environmental and biological systems.

Stereochemistry, the three-dimensional arrangement of atoms, can play a crucial role in the activity profiles of bioactive molecules. For the parent compound, this compound, the pyridine ring is planar, and it does not possess any chiral centers, meaning it does not have stereoisomers.

However, stereochemical considerations become highly relevant when designing and synthesizing derivatives. The introduction of chiral centers, for example by adding side chains with stereogenic carbons, can lead to enantiomers or diastereomers that may exhibit significantly different biological activities. This is because biological targets such as enzymes and receptors are themselves chiral and often show a high degree of stereoselectivity, meaning one stereoisomer may bind much more effectively than another. While specific stereochemical studies on derivatives of this compound are not detailed in the provided research, the principles of stereoselectivity are fundamental in drug design and SAR studies for related heterocyclic compounds.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives based on a core scaffold like this compound are driven by the goal of enhancing specific properties, such as target affinity, selectivity, or environmental stability. The synthetic accessibility of hydroxypyrone and hydroxypyridone scaffolds allows for easy functionalization to create extensive libraries of compounds. nih.gov

The synthesis of new derivatives often involves several key strategies:

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or other functional groups to alter the molecule's polarity, solubility, and ability to interact with biological targets. For instance, in the synthesis of related 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the core acid was first esterified with methanol (B129727) before further reactions. mdpi.com

Substitution at the Hydroxyl Group: The hydroxyl group can be alkylated or acylated to explore its role in bioactivity and metal chelation.

Alteration of the Pyridine Ring Substituents: While the parent compound is heavily chlorinated, synthetic strategies could involve selective de-chlorination or replacement of chlorine atoms with other functional groups to fine-tune electronic properties.

A common synthetic approach for related compounds involves reacting a core molecule with various reagents to build complexity. For example, novel 3,4-dihydroxyphenyl-thiazole-coumarin hybrids were synthesized by refluxing substituted thiosemicarbazones with 2-chloro-1-(3,4-dihydroxyphenyl)ethanone. mdpi.com Such strategies could be adapted to use this compound as a starting material or building block for more complex molecules with potentially novel activities.

Chelation Behavior and Metal Complex Formation

A defining characteristic of 6-hydroxypicolinic acid and its analogs is their exceptional ability to act as chelating agents for metal ions. The arrangement of the hydroxyl group at the 6-position and the carboxylic acid at the 2-position creates a powerful bidentate "O,O-chelating ligand" site. nih.gov At physiological pH, these groups can deprotonate, allowing them to form stable, five-membered ring complexes with a wide variety of metal ions, including biologically and environmentally relevant cations like iron (Fe³⁺), aluminum (Al³⁺), zinc (Zn²⁺), and copper (Cu²⁺). nih.govmdpi.com

The class of compounds known as hydroxypyridinones (HOPOs), which are tautomers of hydroxypyridines like 6-hydroxypicolinic acid, are considered "privileged" chelating structures for many applications. mdpi.com Their ability to sequester metal ions is central to their use in chelation therapy for metal overload diseases. nih.gov The stability of the metal complexes formed is a key parameter in their effectiveness. This is often quantified by the pM value, which indicates the ligand's affinity for a specific metal ion under defined pH conditions.

Future Research Trajectories for 3,4,5 Trichloro 6 Hydroxypicolinic Acid

Advanced Bioremediation Approaches and Environmental Mitigation Strategies

The environmental persistence of chlorinated organic compounds necessitates the development of robust and sustainable remediation technologies. For 3,4,5-Trichloro-6-hydroxypicolinic acid, future research will likely focus on advanced bioremediation techniques that offer an eco-friendly alternative to conventional physicochemical methods. A primary research trajectory involves the isolation and characterization of novel microbial strains—including bacteria and fungi—with the inherent ability to degrade this specific molecule. Studies on the degradation of the related compound 3,5,6-trichloro-2-pyridinol (B117793) (TCP) have identified microorganisms like Pseudomonas sp. and Cladosporium cladosporioides that can metabolize chlorinated pyridinols, suggesting that microbes capable of degrading this compound may be discovered in contaminated soils. researchgate.netplos.org

Key future research areas include:

Enzymatic Degradation Pathways: Identifying and characterizing the specific enzymes (e.g., monooxygenases, dioxygenases, dehalogenases) responsible for the initial attack and subsequent breakdown of the chlorinated picolinic acid ring. nih.gov Understanding these enzymatic mechanisms is crucial for developing cell-free bioremediation systems.

Genetic and Metabolic Engineering: Utilizing advanced genetic tools like CRISPR-Cas9 to engineer microorganisms with enhanced degradation capabilities. nih.govfao.org This could involve modifying existing metabolic pathways to increase the rate and completeness of degradation, potentially leading to complete mineralization of the compound. nih.govfao.org

Microbial Consortia: Investigating the efficacy of synergistic microbial consortia. Often, the complete degradation of complex xenobiotics is achieved through the coordinated metabolic activities of multiple microbial species. researchgate.net

Phytoremediation and Rhizoremediation: Exploring the potential of plants and their associated root-zone (rhizosphere) microbes to absorb, accumulate, and degrade the compound.

Development of Highly Sensitive and Specific Analytical Methods for Trace Detection

To accurately assess the environmental distribution, fate, and potential exposure risks of this compound, the development of highly sensitive and specific analytical methods is paramount. Current analytical strategies for similar metabolites often rely on chromatographic techniques coupled with mass spectrometry. scilit.comresearchgate.netnih.gov However, future research must aim to lower detection limits and improve performance in complex environmental matrices like soil, sediment, and biological tissues.

Future research should prioritize:

Advanced Chromatographic Techniques: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for detecting trace levels of metabolites. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap MS can provide highly accurate mass measurements, facilitating the unambiguous identification of the target compound and its transformation products in complex samples.

Novel Sample Preparation: Developing more efficient and selective sample extraction and clean-up methods, such as solid-phase microextraction (SPME) and molecularly imprinted polymers (MIPs), to minimize matrix interference and enhance analytical sensitivity.

Biosensors and Field-Portable Devices: Research into electrochemical or optical biosensors could lead to the development of rapid, cost-effective, and portable screening tools for on-site environmental monitoring.

Table 1: Comparison of Potential Analytical Techniques

Technique Principle Potential Advantages Future Research Focus
UHPLC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation. High sensitivity, specificity, and throughput. Method optimization for complex matrices, development of new stationary phases.
GC-MS Gas chromatographic separation; often requires derivatization for polar compounds. Excellent for volatile compounds, established libraries. Development of stable derivatization agents for picolinic acids.
LC-HRMS (TOF, Orbitrap) Liquid chromatography with high-accuracy mass detection. Unambiguous identification, detection of unknown metabolites. Data processing workflows, building spectral libraries.
Immunoassays (ELISA) Antibody-based detection. High throughput, cost-effective for screening. Development of highly specific monoclonal antibodies.

| Biosensors | Biological recognition element coupled to a transducer. | Portability, real-time analysis. | Improving sensor stability, selectivity, and lifespan. |

Comprehensive Toxicological and Ecotoxicological Assessments

A thorough understanding of the toxicological and ecotoxicological profile of this compound is essential for a complete environmental risk assessment. While data may exist for parent compounds or related metabolites, direct toxicity data for this specific molecule is scarce. nih.govnih.govscbt.com Future research must systematically evaluate its potential effects on a wide range of organisms and ecological processes.

Essential areas for future toxicological investigation include:

Acute and Chronic Toxicity: Determining the short-term and long-term toxicity to representative aquatic and terrestrial organisms, including algae, invertebrates (e.g., Daphnia magna), fish, and earthworms.

Mechanism of Action: Investigating the specific biochemical pathways and cellular targets through which the compound exerts its toxic effects.

Genotoxicity and Mutagenicity: Assessing the potential for the compound to cause DNA damage or mutations using standard assays like the Ames test.

Endocrine Disruption Potential: Evaluating whether the compound can interfere with the endocrine systems of wildlife and humans.

Soil Health Impacts: Studying the effects on soil microbial communities and their functions (e.g., nitrogen cycling, organic matter decomposition), as these are vital for ecosystem health.

Table 2: Framework for Ecotoxicological Assessment

Test Category Organism/System Endpoint
Aquatic Toxicity Algae (e.g., Raphidocelis subcapitata) Growth Inhibition
Invertebrate (e.g., Daphnia magna) Immobilization, Reproduction
Fish (e.g., Danio rerio) Mortality, Development
Terrestrial Toxicity Earthworm (e.g., Eisenia fetida) Mortality, Reproduction
Plants (e.g., Lactuca sativa) Germination, Root/Shoot Growth
Mechanistic Toxicity In vitro cell lines Cytotoxicity, Oxidative Stress
Genotoxicity Bacteria (e.g., Salmonella typhimurium) Mutagenicity (Ames Test)

| Soil Ecosystem | Soil Microcosms | Microbial Respiration, Enzyme Activity |

Exploring Novel Biological Applications based on Structure-Activity Relationships

The picolinic acid scaffold is a privileged structure in medicinal and agricultural chemistry, known to exhibit a range of biological activities. nih.govmdpi.com The unique substitution pattern of this compound—with its electron-withdrawing chlorine atoms and a hydroxyl group—presents an opportunity to explore novel applications. Future research in this area will be driven by structure-activity relationship (SAR) studies. nih.govdrugdesign.org

Promising research trajectories are:

Herbicidal and Plant Growth Regulatory Activity: Picolinic acids are a well-known class of synthetic auxin herbicides. nih.govmdpi.com The target compound and its derivatives should be screened for herbicidal activity against a panel of monocot and dicot weeds.

Antimicrobial and Fungicidal Properties: The chlorinated structure could confer antimicrobial properties. Screening against a broad range of pathogenic bacteria and fungi could reveal potential leads for new agricultural fungicides or even therapeutic agents.

Chelating Agent Potential: Picolinic acid is a known chelating agent for various metal ions. wikipedia.org Research could investigate whether the trichloro-hydroxy-substituted version has enhanced or selective metal-binding properties, which could be useful in areas ranging from nutrition to environmental remediation.

Synthesis of Analogues: A systematic medicinal chemistry approach involving the synthesis of a library of related analogues (e.g., esters, amides, variations in the halogen substitution) will be crucial to establish clear SARs and optimize any identified biological activity. mdpi.com

Integration of Multi-Omics and Systems Biology in Degradation Studies

To gain a holistic understanding of how microorganisms degrade this compound, future research should move beyond studying single genes or enzymes and adopt a systems biology approach. nih.govbohrium.com The integration of multiple "omics" platforms can provide a comprehensive view of the biological processes involved in the compound's biodegradation. nih.govfao.org This is particularly valuable for deciphering complex metabolic networks and the regulatory responses of microbes to xenobiotic compounds. omicsonline.orgresearchgate.net

A multi-omics strategy would involve:

Genomics: Sequencing the genomes of degrading organisms to identify all potential catabolic genes and gene clusters. nih.gov

Transcriptomics (RNA-Seq): Analyzing the expression of genes in response to the presence of the compound to identify which genes are upregulated and actively involved in the degradation pathway.

Proteomics: Identifying the specific enzymes and other proteins that are produced during degradation, confirming the functional output of the genetic information.

Metabolomics: Tracking the formation and disappearance of intermediate metabolites, which is essential for elucidating the complete degradation pathway. nih.gov

By integrating these datasets, researchers can construct detailed metabolic models, identify rate-limiting steps in the degradation process, and develop more informed strategies for optimizing bioremediation. nih.govfao.org

Table 3: Role of Different Omics in Degradation Studies

Omics Field Technology Key Information Provided
Genomics Whole Genome Sequencing Identifies the complete set of genes, including potential catabolic pathways.
Transcriptomics RNA-Sequencing Reveals which genes are actively expressed in response to the compound.
Proteomics Mass Spectrometry (LC-MS/MS) Identifies the functional enzymes and proteins present during degradation.

| Metabolomics | Mass Spectrometry (GC-MS, LC-MS) | Tracks the metabolic intermediates and final products of the degradation pathway. |

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structure of 3,4,5-Trichloro-6-hydroxypicolinic acid?

To ensure accurate characterization, employ orthogonal analytical techniques:

  • HPLC-UV/HRMS : For purity assessment, use reverse-phase C18 columns with gradient elution (e.g., water:acetonitrile + 0.1% formic acid) and high-resolution mass spectrometry for molecular ion verification .
  • Multinuclear NMR (¹H/¹³C/¹⁹F) : Assign structural features by analyzing chemical shifts, coupling constants, and NOE correlations. Chlorine substituents may induce deshielding in adjacent protons .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms, if crystallizable .
    Note: Validate methods against pharmacopeial standards (e.g., USP/EP guidelines) for reproducibility .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Key strategies include:

  • Stepwise halogenation : Introduce chlorine substituents sequentially using SOCl₂ or PCl₃ under controlled temperatures (40–60°C) to minimize side reactions .
  • Protection/deprotection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) ethers to prevent undesired oxidation during chlorination steps .
  • Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in the picolinic acid backbone .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions in reported stability data for this compound under varying environmental conditions?

Address discrepancies through a systematic approach:

  • Stress testing : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via LC-MS. Compare degradation pathways across studies to identify critical variables .
  • pH-dependent stability studies : Use buffered solutions (pH 1–12) to assess hydrolytic stability. Chlorine substituents may increase susceptibility to nucleophilic attack at acidic pH .
  • Statistical modeling : Apply multivariate analysis (e.g., PCA) to isolate factors (humidity, light) causing instability .

Q. How can the acid dissociation constants (pKa) of this compound be accurately determined, considering potential interference from its multiple functional groups?

Overcome challenges using:

  • Potentiometric titration with ionic strength adjustment : Use 0.15 M KCl to minimize activity coefficient variations. Titrate across pH 2–12 and apply the HYPERQUAD suite for multi-equilibrium modeling .
  • UV-spectrophotometric titration : Monitor absorbance changes at λmax (~270 nm) for the hydroxyl and carboxylic acid groups. Deconvolute overlapping pKa values via derivative analysis .
  • DFT calculations : Predict theoretical pKa values using B3LYP/6-311+G(d,p) basis sets to cross-validate experimental results .

Methodological Considerations for Research Design

Q. How should researchers design experiments to investigate the metal-chelating properties of this compound?

  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) for metal ions (e.g., Fe³⁺, Cu²⁺) by measuring enthalpy changes during titration .
  • EPR spectroscopy : Detect paramagnetic complexes (e.g., Cu²⁺ chelates) and assess coordination geometry .
  • Competitive assays : Use EDTA or DTPA as competitors to evaluate chelation strength under physiological conditions .

Q. What protocols mitigate interference from degradation products in bioactivity assays involving this compound?

  • Stability-indicating assays : Validate LC-MS methods to separate and quantify parent compound vs. degradants (e.g., dechlorinated byproducts) .
  • Short-term exposure studies : Limit assay durations to <24 hours if instability is observed in PBS or cell media .
  • Control experiments : Include degradation product standards (synthesized independently) to confirm bioactivity attribution .

Data Interpretation and Contradiction Management

Q. How can researchers reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Ternary phase diagrams : Map solubility in solvent mixtures (e.g., DMSO:water, ethanol:hexane) to identify co-solvency effects .
  • Hansen solubility parameters : Calculate δD, δP, δH values to predict optimal solvents based on hydrogen-bonding capacity .
  • Crystalline vs. amorphous form analysis : Use DSC/XRD to confirm polymorphic differences affecting solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.